1-[(2-Nitrophenyl)sulfonyl]pyrrolidine
Overview
Description
“1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” is a chemical compound with the molecular formula C10H12N2O4S . It is a pale-yellow to yellow-brown solid . This compound is part of a class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of “1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a nitrophenylsulfonyl group attached to the pyrrolidine ring .
Physical And Chemical Properties Analysis
“1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” has a molecular weight of 256.28 . It is a pale-yellow to yellow-brown solid . The InChI code for this compound is 1S/C10H12N2O4S/c13-12(14)9-5-1-2-6-10(9)17(15,16)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 .
Scientific Research Applications
Chemical Synthesis and Modification
1-[(2-Nitrophenyl)sulfonyl]pyrrolidine and its derivatives are primarily used in the field of chemical synthesis. A study by Fei (2004) details the preparation of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine through a four-step reaction, emphasizing its use in synthesizing complex chemical compounds (Xin Fei, 2004). Similarly, a study by Kimbaris et al. (2004) discusses the synthesis of novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings, highlighting the role of 1-{[1-(2-nitrophenyl)-1H-pyrrol-2-yl]sulfonyl}acetone in producing such complex structures (A. Kimbaris et al., 2004).
Antimicrobial Properties
Zareef, Iqbal, and Arfan (2008) demonstrated that cyclization of certain acids to form 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, a derivative of 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine, shows promising antimicrobial properties. Their research indicates a potential application of these compounds in developing new antimicrobial agents (M. Zareef et al., 2008).
Organocatalysis
A study by Singh et al. (2013) explores the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, a relative of 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine, in organocatalysis. This research demonstrates its efficiency in catalyzing the Michael addition of cyclohexanone to nitroolefins, indicating its potential in synthetic organic chemistry (K. Singh et al., 2013).
Biological Studies
In the field of biology, Griffiths-Jones and Knight (2010) explored the use of sulfonamides, which are structurally related to 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine, in synthesizing pyrrolidines. Their study involves intramolecular hydroamination, suggesting applications in creating complex biological molecules (C. Griffiths-Jones & D. Knight, 2010).
Photochemical Research
Ghosh and Palit (2012) conducted a study on the excited states of 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine, closely related to 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine, using transient absorption spectroscopy. This research is significant in understanding the photochemical properties of such compounds (R. Ghosh & D. Palit, 2012).
Future Directions
The future directions for “1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” and other pyrrolidine derivatives could involve further exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-12(14)9-5-1-2-6-10(9)17(15,16)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCJPXJRFSPNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353652 | |
Record name | 1-[(2-nitrophenyl)sulfonyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Nitrophenyl)sulfonyl]pyrrolidine | |
CAS RN |
327069-81-8 | |
Record name | 1-[(2-nitrophenyl)sulfonyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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